![molecular formula C25H20N4O3S2 B10817017 3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound The unique structure, combining elements from quinoxaline and pyrimidine families, gives it a distinctive set of chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials may include substituted thieno[2,3-d]pyrimidinones, which undergo alkylation, followed by thiolation and subsequent functional group transformations. Conditions such as temperature, solvents, and catalysts play critical roles in optimizing yield and purity.
Industrial Production Methods
In an industrial context, scalable methods may employ flow chemistry to ensure consistent product quality and quantity. Flow reactors can provide better control over reaction parameters, leading to higher efficiency and safety in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Potentially converting sulfide groups to sulfoxides or sulfones.
Reduction: : Reducing oxo groups or other functional moieties.
Substitution: : Particularly nucleophilic substitution reactions due to the presence of heteroatoms.
Common Reagents and Conditions
Common reagents may include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiolates for substitution reactions. Conditions may vary from acidic to basic, and solvents ranging from aqueous to organic.
Major Products Formed
The reactions can yield a variety of products, such as sulfoxides from oxidation or secondary amines from reduction. Substitution reactions might result in thioethers or other derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several research applications:
Chemistry: : Used as a precursor or intermediate in synthetic chemistry for developing new molecules.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for possible therapeutic uses, particularly in targeting certain diseases or conditions.
Industry: : Studied for its role in creating materials with specific properties, like polymers or dyes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. For example, it may bind to specific enzymes or receptors, altering their activity. The presence of multiple reactive centers allows it to engage in diverse biochemical pathways.
Comparaison Avec Des Composés Similaires
Comparing it with other similar compounds, such as quinoxaline derivatives or thienopyrimidines, highlights its uniqueness:
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: : Combines features of quinoxalines and pyrimidines, leading to unique chemical and biological properties.
Quinoxaline Derivatives: : Known for their antimicrobial and anticancer activities.
Thienopyrimidines: : Studied for their potential use in pharmaceuticals due to their diverse bioactivities.
Similar Compounds
Quinoxaline: : Often found in bioactive molecules with antimicrobial and anticancer properties.
Thieno[2,3-d]pyrimidine: : A class of compounds with a broad spectrum of biological activities.
Fascinating, isn't it? And that's the tip of the iceberg—there's always more to explore in the world of chemistry! What are you particularly interested in about this compound?
Propriétés
Formule moléculaire |
C25H20N4O3S2 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H20N4O3S2/c1-2-12-28-24(32)22-17(16-8-4-3-5-9-16)14-33-23(22)27-25(28)34-15-21(31)29-13-20(30)26-18-10-6-7-11-19(18)29/h2-11,14H,1,12-13,15H2,(H,26,30) |
Clé InChI |
YDHPHWBRBBKAPX-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CC(=O)NC4=CC=CC=C43)SC=C2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


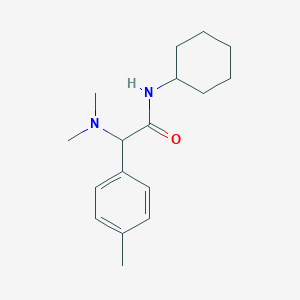
![3-[2-(4-Ethylphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816951.png)
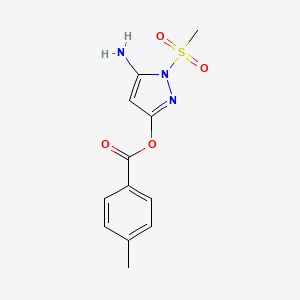
![N-(4-methoxyphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B10816964.png)
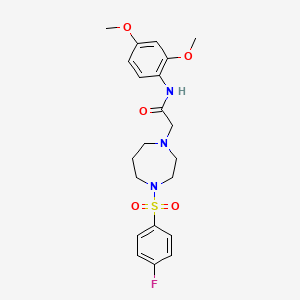
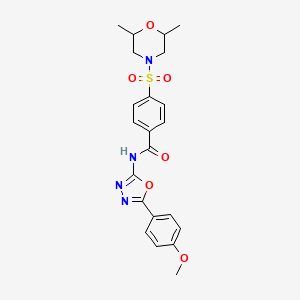
![3-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816970.png)
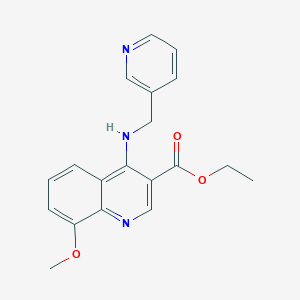
![(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B10816991.png)
![7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10816998.png)
![4-{2-[(Toluene-4-sulfonyl)-m-tolyl-amino]-acetyl}-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10817000.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
![2-amino-N-[[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817024.png)
